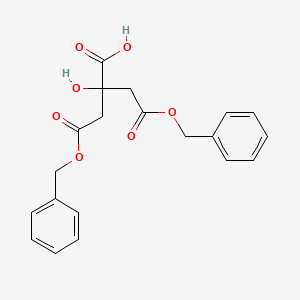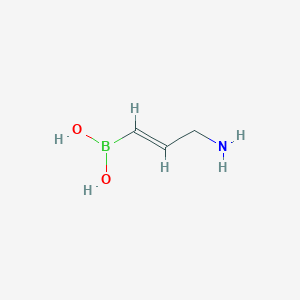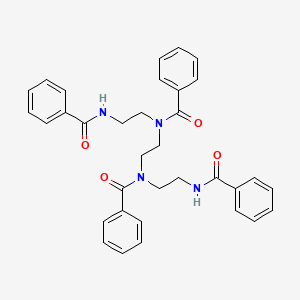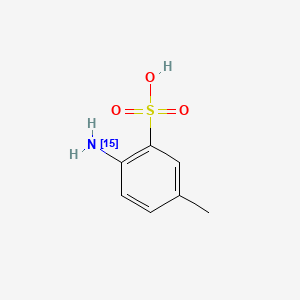
2-(15N)azanyl-5-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(15N)azanyl-5-methylbenzenesulfonic acid is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of benzenesulfonic acid, where the amino group is labeled with nitrogen-15 (^15N). This labeling allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated products.
Wissenschaftliche Forschungsanwendungen
2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-methylbenzenesulfonic acid: The non-labeled version of the compound.
4-aminotoluene-3-sulphonic acid: Another sulfonic acid derivative with an amino group.
Benzenesulfonic acid: The parent compound without any substituents.
Uniqueness
The uniqueness of 2-(15N)azanyl-5-methylbenzenesulfonic acid lies in its stable isotope labeling, which provides a powerful tool for tracing and studying nitrogen-related processes. This makes it particularly valuable in research areas where precise tracking of nitrogen atoms is essential .
Eigenschaften
Molekularformel |
C7H9NO3S |
|---|---|
Molekulargewicht |
188.21 g/mol |
IUPAC-Name |
2-(15N)azanyl-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1 |
InChI-Schlüssel |
LTPSRQRIPCVMKQ-VJJZLTLGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


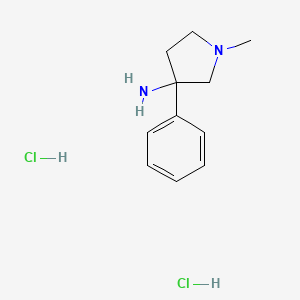
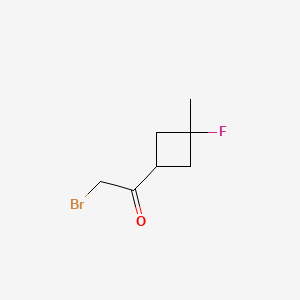

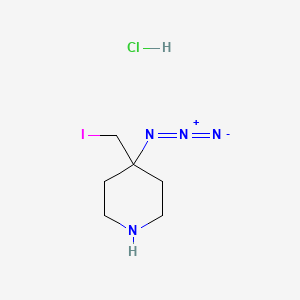
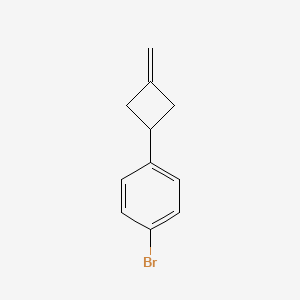
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)
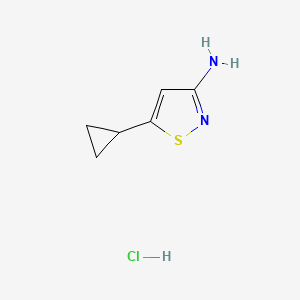
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
